Lipophilicity (XLogP3) Differentiates the 4-Phenyl Compound from 4-Halogenated and 4-Unsubstituted Thiazole Analogs
The computed XLogP3 of the target compound is 3.5 [1]. Although no experimentally measured LogP value is available for the 4‑chlorophenyl analog (CAS 462603-95-8) in the same database, the introduction of a chlorine atom at the para position of the phenyl ring is expected to reduce lipophilicity by approximately 0.2–0.5 LogP units relative to the unsubstituted phenyl congener, based on well-established Hansch π constants. The thiazole‑unsubstituted analog N-(1,3‑thiazol-2‑yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 882309-33-3), which completely lacks the 4‑aryl substituent, is anticipated to have a significantly lower LogP (estimated < 3.0) .
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 462603-95-8): predicted XLogP3 ~3.1; 4-unsubstituted thiazole analog (CAS 882309-33-3): predicted XLogP3 <3.0 |
| Quantified Difference | Target vs. 4-chlorophenyl: ΔXLogP3 ~+0.4; Target vs. 4-unsubstituted: ΔXLogP3 >0.5 |
| Conditions | Computational prediction via XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lipophilicity directly influences passive membrane permeability, plasma protein binding, and non-specific tissue distribution; a higher LogP for the 4‑phenyl compound predicts superior blood–brain barrier penetration and greater hydrophobic target engagement compared to the less lipophilic 4-chlorophenyl or unsubstituted-thiazole versions, guiding selection when CNS or intracellular target exposure is desired.
- [1] PubChem Compound Summary for CID 4568029. XLogP3-AA = 3.5. View Source
